molecular formula C13H11N3O2S B2549187 N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1203296-64-3

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2549187
CAS No.: 1203296-64-3
M. Wt: 273.31
InChI Key: BVSKUUMMFCKZTK-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . The reaction conditions often include the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique chemical properties. Additionally, in industry, it is used in the development of optoelectronic devices and materials .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-4-yl)acetamide and 4,7-bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of benzothiadiazole and furan moieties, which confer distinct chemical and physical properties.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 252.31 g/mol

The presence of the benzothiadiazole moiety is significant as it is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzothiadiazole exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. In vitro evaluations demonstrated that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction via caspase activation
SK-Hep-120Modulation of Bcl-2 family proteins

Antioxidant Activity

Antioxidant activity is another significant aspect of this compound's biological profile. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in neuroprotection and could be beneficial in conditions such as Alzheimer's disease .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a notable reduction in bacterial load in treated cultures compared to controls, highlighting its potential as a therapeutic agent in infectious diseases .

Study 2: Cancer Cell Apoptosis

In another investigation focusing on cancer therapy, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The findings revealed a dose-dependent increase in apoptotic cell death, with significant morphological changes observed under microscopy . This study suggests a promising avenue for further development in anticancer therapies.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-6-9(8(2)18-7)13(17)14-10-4-3-5-11-12(10)16-19-15-11/h3-6H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKUUMMFCKZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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